oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
CAS No.: 1795485-29-8
Cat. No.: VC2885647
Molecular Formula: C12H13FN4O4
Molecular Weight: 296.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795485-29-8 |
|---|---|
| Molecular Formula | C12H13FN4O4 |
| Molecular Weight | 296.25 g/mol |
| IUPAC Name | [1-[(4-fluorophenyl)methyl]triazol-4-yl]methanamine;oxalic acid |
| Standard InChI | InChI=1S/C10H11FN4.C2H2O4/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15;3-1(4)2(5)6/h1-4,7H,5-6,12H2;(H,3,4)(H,5,6) |
| Standard InChI Key | MYICKVQCVFWCSE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=C(N=N2)CN)F.C(=O)(C(=O)O)O |
| Canonical SMILES | C1=CC(=CC=C1CN2C=C(N=N2)CN)F.C(=O)(C(=O)O)O |
Introduction
Oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a chemical compound that combines oxalic acid with a triazole derivative. This compound is of interest due to its unique structure and potential applications in various fields, including pharmaceuticals and materials science. The following sections will delve into its chemical properties, synthesis, and potential uses based on available research.
Synonyms and Identifiers
-
Synonyms: Oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, (1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine oxalate .
Synthesis and Preparation
The synthesis of oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine typically involves the reaction of a triazole derivative with oxalic acid. The specific synthesis route may vary depending on the starting materials and desired conditions. Generally, such compounds are prepared through click chemistry reactions, which are efficient for forming triazole rings .
Materials Science
In materials science, compounds with unique molecular structures can be used to develop new materials with specific properties. The presence of both a triazole ring and oxalic acid in this compound suggests potential applications in the development of novel materials, although detailed studies in this area are lacking.
Research Findings and Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume